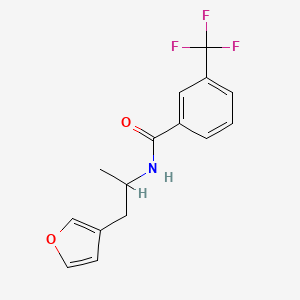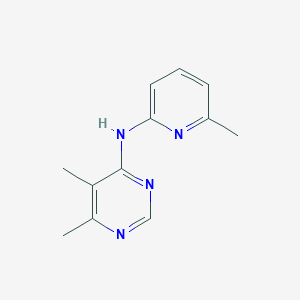![molecular formula C26H26N6O5S B3008713 2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide CAS No. 896683-56-0](/img/no-structure.png)
2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide is a useful research compound. Its molecular formula is C26H26N6O5S and its molecular weight is 534.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cytotoxic Activity
Compounds derived from sulfonamide, including those with structures related to the specified compound, have been synthesized and evaluated for their cytotoxic activity against cancer cell lines such as breast cancer (MDA-MB-231) and colon cancer (HT-29). For instance, a study demonstrated that certain sulfonamide derivatives exhibit potent anticancer activity, with one compound showing significant potency against breast cancer cell lines (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).
Antitumor Activity
Research into 3-benzyl-substituted-4(3H)-quinazolinones has shown these derivatives to possess broad-spectrum antitumor activity, with some compounds demonstrating enhanced potency compared to standard treatments like 5-FU. Molecular docking studies further suggest these compounds' mechanisms of action may involve inhibition of key protein kinases involved in cancer progression (Al-Suwaidan et al., 2016).
Antioxidant Activity
Pyrazole-acetamide derivatives have been synthesized and characterized, with subsequent studies on their coordination complexes revealing significant antioxidant activity. This activity was assessed through various in vitro assays, highlighting the potential therapeutic applications of these compounds in oxidative stress-related diseases (Chkirate et al., 2019).
Anticonvulsant Agents
Benzothiazole derivatives incorporating acetamido and carbothioamido pharmacophores have been explored for their anticonvulsant properties. In vivo screenings have identified specific derivatives as promising leads for further development as anticonvulsant medications, showcasing the compound's versatility in addressing neurological disorders (Amir, Asif, Ali, & Hassan, 2011).
Src Kinase Inhibitory and Anticancer Activities
Thiazolyl N-benzyl-substituted acetamide derivatives have been synthesized to target Src kinase, a critical enzyme in cancer cell proliferation and metastasis. Some derivatives showed promising Src kinase inhibitory activities and inhibited cell proliferation in various cancer cell lines, suggesting potential applications in cancer therapy (Fallah-Tafti et al., 2011).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 2-(3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl)thioacetamide, and the second intermediate is 5-methyl-3-(2-(thiophen-2-yl)acetamido)-1H-pyrazole-4-carboxamide. These intermediates are then coupled to form the final product, 2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide.", "Starting Materials": [ "2-chloro-3-nitrobenzoic acid", "1,3-benzodioxole", "morpholine", "2-mercaptoacetamide", "5-methyl-1H-pyrazole-3-carboxylic acid", "thiophene-2-carboxylic acid", "N,N'-dicyclohexylcarbodiimide", "N,N-diisopropylethylamine", "triethylamine", "dimethylformamide", "dichloromethane", "ethyl acetate", "methanol", "water" ], "Reaction": [ "Synthesis of 2-(3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl)thioacetamide:", "- 2-chloro-3-nitrobenzoic acid is reacted with 1,3-benzodioxole in the presence of N,N'-dicyclohexylcarbodiimide and N,N-diisopropylethylamine to form 3-(1,3-benzodioxol-5-ylmethyl)-2-chloro-6-nitrobenzoic acid.", "- The nitro group is then reduced using palladium on carbon and hydrogen gas to form 3-(1,3-benzodioxol-5-ylmethyl)-2-chloro-6-aminobenzoic acid.", "- The amine is then reacted with morpholine and 2-mercaptoacetamide in the presence of triethylamine and dimethylformamide to form 2-(3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl)thioacetamide.", "Synthesis of 5-methyl-3-(2-(thiophen-2-yl)acetamido)-1H-pyrazole-4-carboxamide:", "- Thiophene-2-carboxylic acid is reacted with thionyl chloride and then with 5-methyl-1H-pyrazole-3-carboxylic acid in the presence of triethylamine and dichloromethane to form 5-methyl-3-(2-(thiophen-2-yl)acetamido)-1H-pyrazole-4-carboxylic acid.", "- The carboxylic acid is then reacted with thionyl chloride and then with ammonia in methanol to form 5-methyl-3-(2-(thiophen-2-yl)acetamido)-1H-pyrazole-4-carboxamide.", "Coupling of intermediates:", "- The two intermediates, 2-(3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl)thioacetamide and 5-methyl-3-(2-(thiophen-2-yl)acetamido)-1H-pyrazole-4-carboxamide, are coupled in the presence of triethylamine and dichloromethane to form the final product, 2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide." ] } | |
CAS RN |
896683-56-0 |
Molecular Formula |
C26H26N6O5S |
Molecular Weight |
534.59 |
IUPAC Name |
2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide |
InChI |
InChI=1S/C26H26N6O5S/c1-16-10-23(30-29-16)28-24(33)14-38-26-27-20-4-3-18(31-6-8-35-9-7-31)12-19(20)25(34)32(26)13-17-2-5-21-22(11-17)37-15-36-21/h2-5,10-12H,6-9,13-15H2,1H3,(H2,28,29,30,33) |
InChI Key |
PAVFFBHVCMJFSY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1)NC(=O)CSC2=NC3=C(C=C(C=C3)N4CCOCC4)C(=O)N2CC5=CC6=C(C=C5)OCO6 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B3008630.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B3008634.png)



![N-(6-methoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B3008639.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-(furan-3-yl)benzyl)oxalamide](/img/structure/B3008642.png)
![2-Methylsulfonyl-2,7-diazaspiro[3.4]octane;2,2,2-trifluoroacetic acid](/img/structure/B3008643.png)
![N-benzyl-3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B3008645.png)


![2-bromo-5-methoxy-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3008652.png)